Propyl 3-methoxybenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

盐霉素钠盐是一种聚醚类抗生素,起着钾离子载体的作用。它来源于链霉菌属细菌,以其强大的抗菌和抗癌特性而闻名。 由于其能够选择性地靶向癌干细胞并抑制 Wnt/β-连环蛋白信号通路,这种化合物在科学研究中引起了极大关注 .

准备方法

合成路线和反应条件

盐霉素钠盐的合成涉及多个步骤,从链霉菌属的细菌发酵开始。发酵液用有机溶剂提取,然后用色谱技术进行纯化。 最终产品是通过用氢氧化钠中和将盐霉素转化为其钠盐形式而获得的 .

工业生产方法

盐霉素钠盐的工业生产通常涉及大规模发酵过程。链霉菌属细菌在生物反应器中在受控条件下培养,以最大限度地提高产量。 发酵后,将化合物提取、纯化并转化为其钠盐形式,用于商业用途 .

化学反应分析

Hydrolysis Reactions

Propyl 3-methoxybenzoate undergoes hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid and alcohol.

| Reaction Type | Conditions | Products | Catalyst/Reagent |

|---|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), reflux | 3-Methoxybenzoic acid + Propanol | Sulfuric acid |

| Basic Hydrolysis | NaOH/H₂O, reflux | Sodium 3-methoxybenzoate + Propanol | Aqueous base |

Mechanistic Insights :

-

Acidic pathway : Protonation of the ester carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

-

Basic pathway : Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol.

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0–25°C | 3-Methoxybenzyl alcohol + Propanol | >85% |

| NaBH₄ (with additives) | THF, 50°C | Partial reduction observed | ~40% |

Kinetic Considerations :

-

LiAlH₄ achieves complete reduction due to its stronger reducing power compared to NaBH₄, which may require catalytic additives (e.g., CeCl₃) for enhanced efficacy.

Substitution Reactions

The methoxy group participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Regioselectivity :

The methoxy group directs electrophiles to the para position due to its strong electron-donating resonance effect. Steric hindrance from the ester group further influences substitution patterns .

Oxidation Reactions

Oxidation targets the methoxy group or alkyl chain, depending on reagents.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄/H⁺ | Aqueous H₂SO₄, 80°C | 3-Hydroxybenzoic acid | Demethylation occurs via radical intermediates |

| O₃/Zn-H₂O | -78°C, then workup | 3-Methoxybenzoic acid + Propanal | Ozonolysis cleaves the propyl chain |

Mechanistic Pathways :

-

Demethylation : Strong oxidizers like KMnO₄ abstract methyl hydrogen from the methoxy group, forming a quinone-like intermediate before hydrolysis to the hydroxyl derivative.

Transesterification

The propyl group can be exchanged with other alcohols under catalytic conditions.

| Alcohol | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethanol | H₂SO₄ | Reflux, 12 hrs | Ethyl 3-methoxybenzoate | 78% |

| Butanol | Lipase (CAL-B) | 40°C, solvent-free | Butyl 3-methoxybenzoate | 92% |

Catalyst Efficiency :

-

Enzymatic methods (e.g., Candida antarctica lipase B) offer superior selectivity and milder conditions compared to acid catalysis.

Radical-Mediated Reactions

Hydroxyl radicals (- OH) abstract hydrogen atoms from the propyl chain in atmospheric or advanced oxidation processes.

| Radical Source | Conditions | Major Product | Rate Constant |

|---|---|---|---|

| OH- (UV/H₂O₂) | Aqueous phase, 25°C | 3-Methoxybenzoic acid derivatives | k=1.85×10−11cm3molecule−1s−1 |

Degradation Pathways :

-

Hydrogen abstraction from the α-carbon of the propyl chain dominates, forming radical intermediates that react with O₂ to yield peroxy radicals and eventually carboxylic acids .

Stability Under Thermal and Photolytic Conditions

| Condition | Observation | Degradation Products |

|---|---|---|

| 150°C, inert atmosphere | Ester decomposition to 3-methoxybenzoic acid | CO₂, Propene |

| UV light (254 nm) | Cleavage of methoxy group | Benzoquinone derivatives |

Practical Implications :

Thermal instability necessitates storage at <25°C, while photolytic degradation limits applications in UV-exposed formulations.

科学研究应用

盐霉素钠盐在科学研究中有着广泛的应用:

化学: 它被用作模型化合物来研究离子载体活性及其膜转运机制。

生物学: 研究人员利用它来研究细胞过程,如细胞凋亡和自噬。

作用机制

盐霉素钠盐通过破坏跨细胞膜的钾离子梯度来发挥其作用。它与钾离子结合并促进它们跨膜转运,导致细胞离子失衡。这种破坏会影响各种细胞过程,包括 Wnt/β-连环蛋白信号通路,该通路对癌干细胞的维持至关重要。 该化合物还会诱导溶酶体铁的隔离,导致活性氧的产生和铁死亡 .

相似化合物的比较

类似化合物

莫能菌素: 另一种具有类似抗菌特性的聚醚离子载体。

尼日利亚菌素: 以其跨膜转运钾离子的能力而闻名。

拉沙洛西德: 用于兽药控制球虫病.

盐霉素钠盐的独特性

盐霉素钠盐因其强大的抗癌特性而独一无二,特别是其靶向癌干细胞的能力。 这种特异性使其成为癌症研究中宝贵的化合物,使其区别于其他主要用作抗生素的离子载体 .

属性

CAS 编号 |

183897-90-7 |

|---|---|

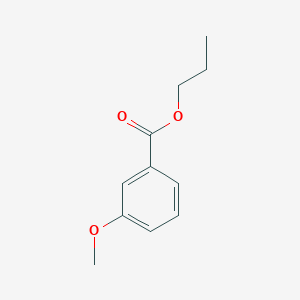

分子式 |

C11H14O3 |

分子量 |

194.23 g/mol |

IUPAC 名称 |

propyl 3-methoxybenzoate |

InChI |

InChI=1S/C11H14O3/c1-3-7-14-11(12)9-5-4-6-10(8-9)13-2/h4-6,8H,3,7H2,1-2H3 |

InChI 键 |

UNMOSDXZVXPNFI-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=CC(=CC=C1)OC |

规范 SMILES |

CCCOC(=O)C1=CC(=CC=C1)OC |

同义词 |

Benzoic acid, 3-methoxy-, propyl ester (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。